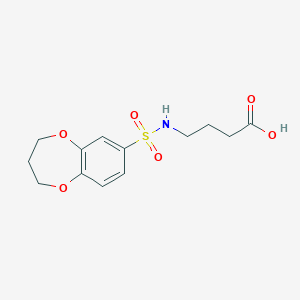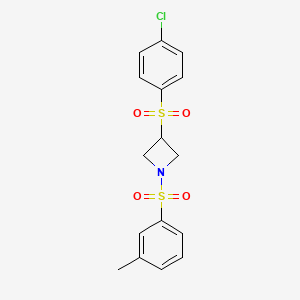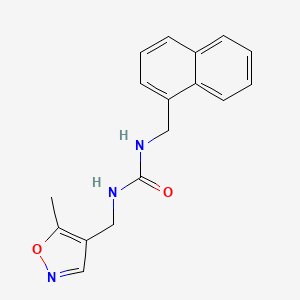
1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research. It is a urea derivative that has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, it has been found to modulate enzyme activity and protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea in lab experiments is its potential as a therapeutic agent for various diseases. It also has a relatively simple synthesis method, which makes it accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea. One direction is to further investigate its potential as a therapeutic agent for various diseases, including Alzheimer's, Parkinson's, and epilepsy. Another direction is to explore its ability to modulate enzyme activity and protein-protein interactions in more detail. Additionally, there is potential for the development of new derivatives of this compound with improved properties.
Synthesemethoden
The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves the reaction of 5-methylisoxazole-4-carboxylic acid with naphthalene-1-methanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with urea in the presence of a base such as potassium carbonate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-((5-Methylisoxazol-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has shown potential in various fields of scientific research. In medicinal chemistry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmacology, it has been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and epilepsy. In biochemistry, it has been explored for its ability to modulate enzyme activity and protein-protein interactions.
Eigenschaften
IUPAC Name |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-15(11-20-22-12)10-19-17(21)18-9-14-7-4-6-13-5-2-3-8-16(13)14/h2-8,11H,9-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNUHLLGIYRRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
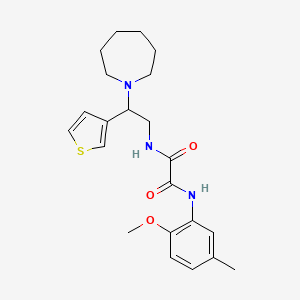
![N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2852168.png)
![Methyl 5-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2852170.png)
![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852171.png)
![N-[1-(3-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2852172.png)
![1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2852174.png)
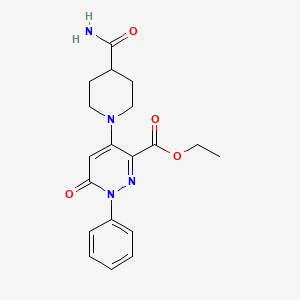
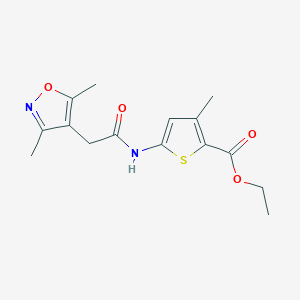
![(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/no-structure.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2852181.png)

